![molecular formula C12H12ClN3O2 B2961738 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide CAS No. 874126-81-5](/img/structure/B2961738.png)

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

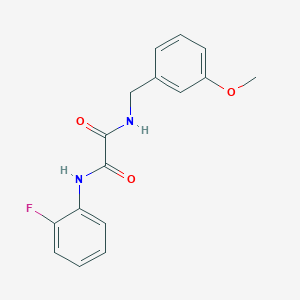

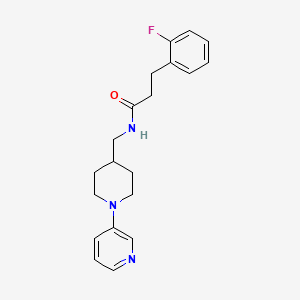

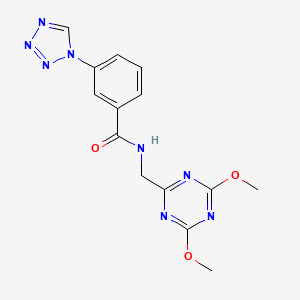

“N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a 4-chlorophenyl group and a butanamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the 4-chlorophenyl group, and the butanamide group . These groups could potentially engage in various intermolecular interactions, such as hydrogen bonding and pi-stacking .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could contribute to its stability and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Biological Properties

Oxadiazole derivatives, including butanamides, have been synthesized and explored for their biological properties. For instance, the synthesis of basic N-(5-aryl-1,3,4-oxadiazol-2-yl)propanamides and butanamides has been documented, demonstrating considerable local anaesthetic activity (V. Saxena, A. Singh, R. Agarwal, & S. Mehra, 1984). Furthermore, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been developed, showing potent urease inhibitory activity, suggesting their potential as valuable therapeutic agents (M. Nazir et al., 2018).

Potential Therapeutic Applications

Several studies have focused on the potential therapeutic applications of oxadiazole derivatives. For example, new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives were synthesized as potential drug candidates for Alzheimer’s disease, highlighting the relevance of oxadiazole derivatives in the search for new treatments (A. Rehman et al., 2018). Additionally, the synthesis and characterization of novel 1,3,4-oxadiazole derivatives containing an imidazole unit were undertaken, with a focus on their optical properties, indicating potential applications in materials science (Yuncheng Yan, Wen-long Pan, & Huacan Song, 2010).

Enzyme Inhibition and Molecular Docking

Oxadiazole derivatives have also been evaluated for enzyme inhibition, as seen in the synthesis of new N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, which displayed moderately good activities against the lipoxygenase enzyme (Aziz‐ur‐Rehman et al., 2016). This underscores the potential of oxadiazole derivatives in the development of new inhibitors for various enzymes.

Antioxidant Activity

The antioxidant activity of oxadiazole derivatives has been a topic of interest. For instance, new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties were synthesized and evaluated for their antioxidant activity, demonstrating significant free-radical scavenging ability (R. M. Shakir, A. Ariffin, & M. Abdulla, 2014).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target mycobacterium tuberculosis cell lines

Mode of Action

It is suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .

Biochemical Pathways

Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and proliferation of these bacteria.

Result of Action

Similar compounds have shown potential as antitubercular agents, suggesting that they may inhibit the growth of mycobacterium tuberculosis .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-2-3-10(17)14-12-11(15-18-16-12)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIXQAVUWGVUEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NON=C1C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide hydrochloride](/img/structure/B2961656.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2961673.png)

![N-(3-bromophenyl)-2-(2-(4-ethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetamide](/img/structure/B2961674.png)

![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2961677.png)

![4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid](/img/structure/B2961678.png)